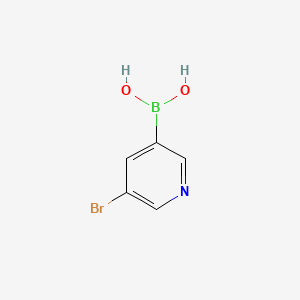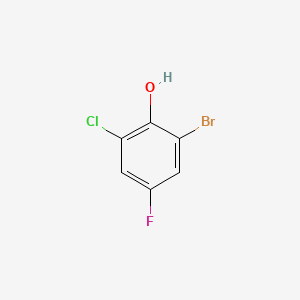
1-(2,5,6-三甲基-3,4-二氢-2H-吡喃-2-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
科学研究应用
1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
作用机制
Target of Action
Similar compounds have been used asprotective agents for hydroxyl groups , suggesting that this compound may interact with molecules containing hydroxyl groups.
Mode of Action
It is known to beresistant to strong bases and can undergo changes under low pH values or Lewis acid conditions . This suggests that it may interact with its targets in a pH-dependent manner.
Biochemical Pathways
It is known to be involved in various reactions such aspolymerization, hydrogenation, and oxidation to produce compounds like tetrahydropyran, pentanediol, pentanedioic acid, pentanolactone, pentadiene, and resin-like products .
Pharmacokinetics
Similar compounds are known to beabsorbed in the gastrointestinal tract and excreted in urine . This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Similar compounds have been used asprotective agents for hydroxyl groups , suggesting that this compound may have a protective effect on molecules containing hydroxyl groups.
Action Environment
It is known to beresistant to strong bases and can undergo changes under low pH values or Lewis acid conditions . This suggests that the compound’s action may be influenced by the pH and the presence of Lewis acids in the environment.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2,5,6-trimethyl-3,4-dihydro-2H-pyran with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, allowing the formation of the desired ketone product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反应分析
Types of Reactions: 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
3,4-Dihydro-2H-pyran: A related compound with a similar pyran ring structure but lacking the ethanone group.
Tetrahydropyran: Another pyran derivative with a fully saturated ring.
2,5-Dimethyl-3,4-dihydro-2H-pyran: A compound with a similar structure but different methyl group positions.
Uniqueness: 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
1-(2,5,6-trimethyl-3,4-dihydropyran-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7-5-6-10(4,9(3)11)12-8(7)2/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJNIPXRTMFVGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(CC1)(C)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397403 |
Source


|
| Record name | 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18229-58-8 |
Source


|
| Record name | 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)







![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)





